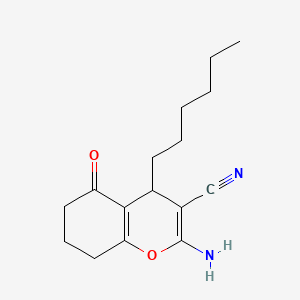![molecular formula C18H19N5OS B2362634 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-40-4](/img/structure/B2362634.png)
2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C24H23N5OS2 . The InChI code is 1S/C24H23N5OS2/c1-16-4-8-19 (9-5-16)23-27-28-24 (29 (23)20-10-6-17 (2)7-11-20)32-15-22 (30)26-25-14-21-18 (3)12-13-31-21/h4-14H,15H2,1-3H3, (H,26,30)/b25-14+ . The Canonical SMILES is CC1=CC=C (C=C1)C2=NN=C (N2C3=CC=C (C=C3)C)SCC (=O)NN=CC4=C (C=CS4)C .Physical And Chemical Properties Analysis
The molecular weight of this compound is 461.6 g/mol . The computed properties include XLogP3-AA of 5.7, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 6, Rotatable Bond Count of 7, Exact Mass of 461.13440272 g/mol, Monoisotopic Mass of 461.13440272 g/mol, Topological Polar Surface Area of 126 Ų, Heavy Atom Count of 32, and Formal Charge of 0 .Applications De Recherche Scientifique
Antibiotic and Pesticide Detection
This compound has been utilized in the synthesis of coordination polymers that are highly sensitive and selective for the detection of antibiotics and pesticides . These materials can be used to develop sensors that provide a rapid and cost-effective method for monitoring environmental contaminants and ensuring food safety.
Antitumor Activity
Research indicates that coordination polymers derived from this compound demonstrate promising antitumor activities . These polymers have been tested against glioma cells, showing potential as therapeutic agents in the treatment of certain types of cancer.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand to form novel coordination polymers with various metal salts . These polymers have unique structural topologies and can be studied to understand the principles governing the assembly of complex molecular architectures.
Chemical Synthesis
The compound is a key intermediate in the synthesis of various chemical entities. It can be used to prepare a wide range of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science .
Propriétés
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-3-7-14(8-4-12)17-21-22-18(25-11-16(24)20-19)23(17)15-9-5-13(2)6-10-15/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZBEJBDBWKQIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

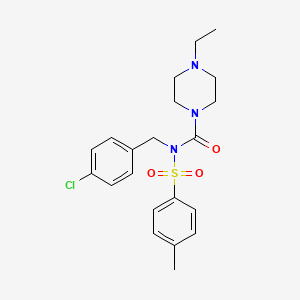
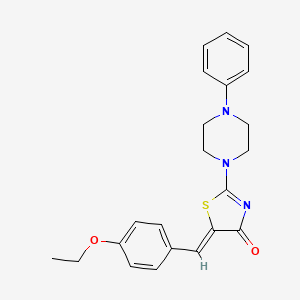
![6-[[11-Carboxy-9,10-dihydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2362554.png)


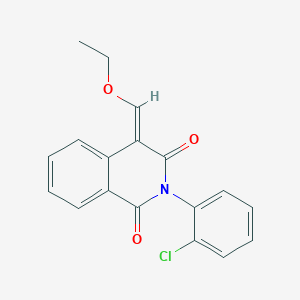
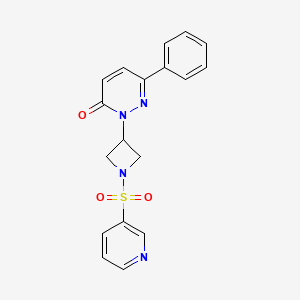
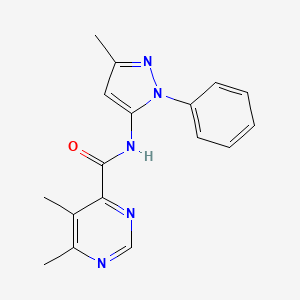
![5-bromo-2-chloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2362564.png)
![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2362565.png)
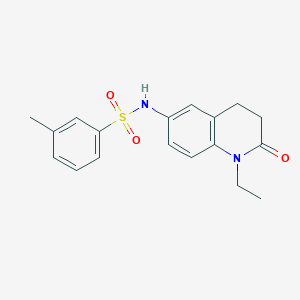
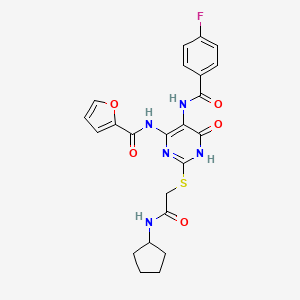
![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2362570.png)
